Lipoxin A4 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipoxin A4 Sodium Salt is a derivative of Lipoxin A4, a bioactive lipid mediator derived from arachidonic acid. Lipoxin A4 plays a crucial role in the resolution of inflammation and has potent anti-inflammatory properties. It is involved in various physiological processes, including immune response modulation and tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lipoxin A4 Sodium Salt typically involves the oxidation of arachidonic acid through the action of lipoxygenases. The process involves three key lipoxygenases: 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase, which facilitate the stereospecific insertion of oxygen molecules . The synthetic route can be complex, involving multiple steps to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions: Lipoxin A4 Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to 15-oxo-Lipoxin A4 by 15-hydroxyprostaglandin dehydrogenase.
Reduction: Reduction of double bonds in the molecule.
Substitution: Functional group modifications to enhance stability and activity.
Common Reagents and Conditions: Common reagents used in these reactions include lipoxygenases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pH to maintain the integrity of the molecule .
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of Lipoxin A4, such as 15-oxo-Lipoxin A4 and other hydroxylated forms .
Scientific Research Applications
Lipoxin A4 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid mediator pathways and their role in inflammation resolution.
Biology: Investigated for its role in modulating immune cell functions, including neutrophil and macrophage activity
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, such as acute respiratory distress syndrome (ARDS) and neuroinflammatory disorders
Mechanism of Action
Lipoxin A4 Sodium Salt exerts its effects through several mechanisms:
Receptor Binding: It binds to specific receptors, such as ALX/FPR2, on immune cells, modulating their activity.
Signal Transduction: It influences various signaling pathways, including the Notch signaling pathway, to regulate immune responses.
Gene Expression: It modulates the expression of inflammatory genes by affecting transcription factors like nuclear factor κB (NF-κB) and activator protein-1 (AP-1).
Comparison with Similar Compounds
Lipoxin B4: Another lipoxin with similar anti-inflammatory properties but different structural features.
Aspirin-Triggered Lipoxins (ATLs): Epimers of lipoxins produced in the presence of aspirin, with enhanced stability and anti-inflammatory activity.
Uniqueness: Lipoxin A4 Sodium Salt is unique due to its specific receptor interactions and potent anti-inflammatory effects. Its ability to modulate immune cell functions and promote the resolution of inflammation distinguishes it from other lipid mediators .
Properties
Molecular Formula |
C20H31NaO5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25;/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25);/q;+1/p-1/b6-4-,7-5+,13-9+,14-10+;/t17-,18+,19-;/m0./s1 |
InChI Key |
VKVXLJCFPPCEQH-NGHVUDJASA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.